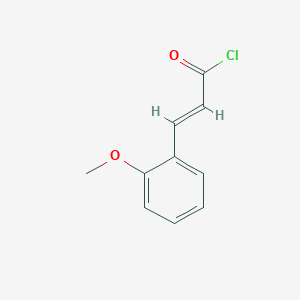

(2E)-3-(2-Methoxyphenyl)acryloyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-3-(2-Methoxyphenyl)acryloyl chloride is an organic compound that belongs to the class of acryloyl chlorides It is characterized by the presence of a methoxy group attached to the phenyl ring and an acryloyl chloride moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Methoxyphenyl)acryloyl chloride typically involves the reaction of (2E)-3-(2-Methoxyphenyl)acrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:

(2E)-3-(2-Methoxyphenyl)acrylic acid+SOCl2→(2E)-3-(2-Methoxyphenyl)acryloyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity.

化学反応の分析

Types of Reactions

(2E)-3-(2-Methoxyphenyl)acryloyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acryloyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Addition Reactions: The double bond in the acryloyl moiety can participate in addition reactions with various electrophiles and nucleophiles.

Polymerization: The compound can undergo polymerization reactions to form polymers with specific properties.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.

Addition Reactions: Reagents such as hydrogen halides (HX), halogens (X₂), and organometallic compounds can be used under controlled conditions.

Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are often used to initiate polymerization.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Polymers: Formed through polymerization processes.

科学的研究の応用

(2E)-3-(2-Methoxyphenyl)acryloyl chloride has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.

Materials Science: Used in the preparation of polymers and copolymers with specific properties.

Bioconjugation: Employed in the modification of biomolecules for various applications in biochemistry and molecular biology.

作用機序

The mechanism of action of (2E)-3-(2-Methoxyphenyl)acryloyl chloride primarily involves its reactivity towards nucleophiles. The acryloyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The methoxy group on the phenyl ring can influence the reactivity and selectivity of the compound in different reactions.

類似化合物との比較

Similar Compounds

(2E)-3-Phenylacryloyl chloride: Lacks the methoxy group, which can affect its reactivity and applications.

(2E)-3-(4-Methoxyphenyl)acryloyl chloride: The methoxy group is positioned differently, which can influence the compound’s properties and reactivity.

(2E)-3-(2-Chlorophenyl)acryloyl chloride: Contains a chlorine substituent instead of a methoxy group, leading to different chemical behavior.

Uniqueness

(2E)-3-(2-Methoxyphenyl)acryloyl chloride is unique due to the presence of the methoxy group on the phenyl ring, which can enhance its reactivity and provide additional sites for chemical modification. This makes it a valuable compound for various synthetic and industrial applications.

生物活性

(2E)-3-(2-Methoxyphenyl)acryloyl chloride is an organic compound with the molecular formula C₉H₉ClO₂. It features a methoxyphenyl group attached to an acrylate structure, characterized by its reactive acyl chloride functionality. While this compound is recognized primarily for its role as a chemical reagent in organic synthesis, its biological activity has not been extensively documented. This article consolidates available information regarding its biological interactions, potential applications, and related compounds.

The compound is synthesized through the reaction of 2-methoxyphenylacrylic acid with thionyl chloride, yielding this compound along with sulfur dioxide and hydrochloric acid as by-products. The acyl chloride group enhances its reactivity, making it suitable for nucleophilic substitution reactions that are crucial in synthesizing more complex organic molecules and polymers.

Biological Activity Overview

Despite its utility in synthetic chemistry, this compound is not known to exhibit specific biological activities directly. However, it can interact with biological macromolecules, potentially modifying their functions. Such interactions are often assessed through quantitative structure-activity relationship (QSAR) models, which predict how structural features influence biological interactions.

Potential Applications

- Chemical Reagent : Used primarily in organic synthesis to prepare various derivatives.

- Biological Interactions : Interaction studies focus on its reactivity with proteins or nucleic acids, which may lead to modifications affecting their biological functions.

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds that share structural similarities with this compound, along with their properties:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 2-Methoxyphenylacetic Acid | Carboxylic Acid | Anti-inflammatory properties |

| 3-(4-Methoxyphenyl)acrylic Acid | Acrylic Acid | Potential anticancer activity |

| 4-(Dimethylamino)benzoyl Chloride | Acyl Chloride | Reactivity towards nucleophiles |

| 2-Hydroxyethyl Methacrylate | Methacrylate | Used in polymerization applications |

Case Studies and Research Findings

- Reactivity Studies : Research indicates that this compound can react with various nucleophiles, potentially leading to the formation of biologically relevant derivatives. These studies often focus on how modifications impact the biological activity of the resulting compounds.

- QSAR Models : Computational studies employing QSAR models have been used to predict the potential interactions of this compound with biological targets. These models analyze structural features that may correlate with biological activity, providing insights into how this compound might behave in a biological context.

特性

IUPAC Name |

(E)-3-(2-methoxyphenyl)prop-2-enoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKDKLWEAIAPHW-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。